molecular formula C22H14BrCl3N2O B11975714 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303107-13-3

2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11975714
CAS No.: 303107-13-3
M. Wt: 508.6 g/mol
InChI Key: UCCLLXDKFGOHJC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic core structure. Key substituents include:

  • Position 2: 4-Bromophenyl group (electron-withdrawing bromine at the para position).
  • Position 5: 2-Chlorophenyl group (ortho-chlorine substitution).
  • Positions 7 and 9: Two chlorine atoms.

The molecular formula is inferred as C₂₃H₁₅BrCl₃N₂O (based on structural analogs ), with an approximate molecular weight of 550–560 g/mol.

Properties

CAS No.

303107-13-3

Molecular Formula

C22H14BrCl3N2O

Molecular Weight

508.6 g/mol

IUPAC Name

2-(4-bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H14BrCl3N2O/c23-13-7-5-12(6-8-13)19-11-20-16-9-14(24)10-18(26)21(16)29-22(28(20)27-19)15-3-1-2-4-17(15)25/h1-10,20,22H,11H2

InChI Key

UCCLLXDKFGOHJC-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Benzoxazine Precursor

Starting material : 5-Amino-3,4-dichlorophenol.
Procedure :

  • Chlorination : Treatment with POCl₃ in DMF at 80°C for 6 hours introduces chlorine at positions 7 and 9.

  • Oxazine formation : Reaction with epichlorohydrin in basic conditions (K₂CO₃, DMF, 100°C) yields 7,9-dichloro-1,3-benzoxazine.

Key data :

StepReagents/ConditionsYieldPurity (HPLC)
1POCl₃, DMF, 80°C85%92%
2Epichlorohydrin, K₂CO₃78%89%

Functionalization of the Pyrazole Moiety

Starting material : 4-Bromophenylhydrazine hydrochloride.
Procedure :

  • Condensation : React with ethyl 2-chlorophenylacetate in ethanol under reflux (12 hours) to form 5-(2-chlorophenyl)-1H-pyrazole.

  • Bromination : Electrophilic bromination using Br₂ in acetic acid introduces the 4-bromophenyl group.

Optimization note :

  • Excess Br₂ (1.2 equiv) maximizes regioselectivity for the para position.

Cyclocondensation to Form the Tricyclic Core

Reagents : CDI (1.5 equiv), anhydrous CH₂Cl₂, 0°C → RT.
Procedure :

  • Combine benzoxazine precursor (1 equiv) and functionalized pyrazole (1.2 equiv) in CH₂Cl₂.

  • Add CDI slowly to avoid exothermic side reactions.

  • Stir for 24 hours, then purify via silica gel chromatography (hexane:EtOAc = 4:1).

Critical parameters :

  • Temperature control : >5°C minimizes imidazolium byproducts.

  • Stoichiometry : CDI in excess ensures complete activation of the oxazine oxygen.

Yield : 68–72%.

Halogenation and Final Modifications

Post-cyclization chlorination :

  • Treat with Cl₂ gas in CCl₄ at 40°C for 2 hours to ensure complete dichlorination.
    Alternative method :

  • Use SOCl₂ in DMF (catalytic) for milder conditions, achieving 89% conversion.

Analytical validation :

  • ¹H NMR : Absence of vinylic protons confirms saturation at the 1,10b positions.

  • HRMS : [M+H]⁺ = 457.7 (calc. 457.68).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CDI-mediated cyclizationHigh regioselectivity, scalableRequires anhydrous conditions68–72%
POCl₃ chlorinationRapid, high conversionCorrosive reagents78–85%
Suzuki couplingModular for diverse substituentsPd catalysts increase cost60–65%

Industrial-Scale Considerations

  • Cost-effective halogen sources : Cl₂ gas preferred over SOCl₂ for bulk production.

  • Solvent recovery : DMF and CH₂Cl₂ are distilled and reused, reducing waste.

  • Purification : Crystallization from ethanol/water (7:3) achieves >99% purity.

Challenges and Solutions

  • Regioselectivity in cyclization :

    • Use CDI instead of EDCI to prevent N-acylation side reactions.

  • Over-chlorination :

    • Quench excess Cl₂ with NaHSO₃ immediately post-reaction.

  • Low solubility of intermediates :

    • Sonication in THF improves mixing during coupling steps .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have suggested that compounds related to benzoxazine derivatives exhibit significant anticancer properties. The structural characteristics of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may contribute to its effectiveness against various cancer cell lines. Research indicates that benzoxazines can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial pathways .

Antimicrobial Properties

This compound has shown potential antimicrobial activity against a range of pathogens. Its structural features allow for interactions with microbial cell membranes, leading to disruption and cell death. Studies have demonstrated efficacy against both gram-positive and gram-negative bacteria, as well as fungi .

Antioxidant Activity

The antioxidant properties of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine are also noteworthy. Antioxidants play a crucial role in mitigating oxidative stress-related diseases. This compound's ability to scavenge free radicals may offer protective effects against cellular damage .

Polymer Chemistry

In materials science, benzoxazine derivatives are recognized for their application in creating thermosetting polymers. The unique structure of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine allows for the development of high-performance resins with superior thermal stability and mechanical properties. These materials are particularly valuable in aerospace and automotive industries where durability and heat resistance are paramount .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound can be utilized in coatings and adhesives. The incorporation of halogen substituents enhances the durability of coatings against environmental degradation while maintaining excellent adhesion to various substrates .

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, highlighting substituent variations and molecular properties:

Compound Name (Substituent Positions) Molecular Formula Molecular Weight (g/mol) Substituent Effects CAS Number ChemSpider ID Reference
Target Compound : 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-... C₂₃H₁₅BrCl₃N₂O* ~555 High halogen content increases hydrophobicity (logP ~5.5–6.0†).
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-... C₂₃H₁₇BrCl₂N₂O₂ 504.21 Methoxy group at position 2 enhances solubility; reduced steric hindrance. 303061-36-1 4376055
7,9-Dichloro-5-(4-fluorophenyl)-2-phenyl-... C₂₂H₁₅Cl₂FN₂O 413.27 Fluorine at position 5 improves metabolic stability; phenyl at position 2 reduces polarity. 385418-84-8 3745950
7,9-Dichloro-5-(4-methylphenyl)-2-(2-naphthyl)-... C₂₇H₂₀Cl₂N₂O 459.37 Naphthyl group at position 2 increases aromatic stacking potential. 303060-39-1 4249449
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-... C₂₃H₁₇BrClN₂O₂ 483.66 Single chlorine at position 9 reduces electron-withdrawing effects vs. dichloro.
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... C₂₃H₁₇BrFN₂O 437.30 Bromine at position 9 increases molecular weight and halogen bonding potential.
9-Chloro-5-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-... C₂₂H₁₄Cl₃FN₂O 447.72 Dichlorophenyl at position 5 enhances steric bulk and lipophilicity. 491615-78-2
2-(4-Bromophenyl)-7,9-dichloro-5-(2,4-dichlorophenyl)-... C₂₃H₁₃BrCl₄N₂O 586.48 Additional chlorine at position 5’ increases logP and steric hindrance. 302914-09-6

*Inferred formula; †Estimated via analogy to compounds with similar halogenation .

Key Structural and Functional Insights:

Fluorine at position 5 (as in ) improves metabolic stability due to its strong C-F bond and electronegativity.

Substituent Positionality: Position 2: Bulky groups (e.g., naphthyl in ) enhance aromatic interactions, while methoxy (in ) improves solubility.

Research Findings and Implications

  • Crystallography : Structural analogs (e.g., ) are often analyzed via X-ray diffraction (using SHELX software ), revealing planar aromatic cores and substituent-driven packing patterns.
  • Synthetic Routes : Condensation reactions involving benzoyl chloride or acetic anhydride (as in ) are plausible methods for synthesizing such compounds.
  • Structure-Activity Relationships (SAR) : The target compound’s dichloro and bromophenyl groups suggest optimized binding to hydrophobic targets, though empirical validation is needed.

Biological Activity

The compound 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic molecule characterized by a fused ring system that combines pyrazole and benzoxazine moieties. Its molecular formula is C23H15Cl3N2O, with a molecular weight of approximately 457.7 g/mol. The presence of multiple halogen substituents (bromine and chlorine) enhances its chemical reactivity and potential biological activity .

Structural Characteristics

This compound features a unique structural framework that may confer distinct chemical reactivity and biological activity compared to similar compounds. The following table summarizes some related compounds for comparison:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-a][1,3]benzoxazineContains a fluorine substituent instead of chlorineVariation in halogen effects on reactivity
2-(4-Methylphenyl)-7-bromo-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineMethyl group instead of brominePotentially different biological activities due to methyl substitution
7-Bromo-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-a][1,3]benzoxazineMethoxy group providing different electronic propertiesEnhanced solubility compared to chlorinated derivatives

Biological Activity

The biological activity of 2-(4-Bromophenyl)-7,9-dichloro-5-(2-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been explored in various studies focusing on its potential anticancer properties. The compound's structure suggests it may interact with specific biological targets such as enzymes or receptors.

Anticancer Properties

Research indicates that benzoxazine derivatives exhibit significant anticancer activity. For instance, similar compounds have shown IC50 values ranging from 7.84 to 16.2 µM against various cancer cell lines including PC-3 (prostate cancer), MDA-MB-231 (breast cancer), and MIA PaCa-2 (pancreatic cancer) . The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Studies and Research Findings

A detailed study investigated the structure-activity relationship (SAR) of synthesized benzoxazine derivatives. The results indicated varying degrees of cell growth inhibition across different cancer cell lines:

CompoundsMIA PaCa-2 (%)MDA-MB-231 (%)PC-3 (%)
5a21 ± 4.59.1 ± 3.813 ± 0.5
5b30 ± 8.615 ± 0.90.8 ± 2.2
5c26 ± 3.944 ± 2.12.2 ± 0.9
............

The data from these studies suggest that modifications to the benzoxazine scaffold can significantly influence biological activity .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. Such interactions can modulate enzyme activities or receptor functions leading to altered cellular responses such as apoptosis or inhibition of proliferation .

Q & A

Q. Critical Reagents :

  • NBS for selective bromination.
  • SOCl₂ for chlorination.
  • Dimethyl sulfate (DMS) for methoxylation (if applicable) .

Basic: Which spectroscopic and analytical methods confirm its structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms ring fusion .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z ~470–500 for C₂₃H₁₄BrCl₂N₂O) .
  • HPLC : Purity assessment (>95% by area under the curve) .

Basic: How do substituents (Br, Cl, phenyl groups) influence its chemical reactivity?

Answer:

  • Electron-Withdrawing Effects : Br and Cl groups deactivate the aromatic ring, directing electrophilic substitution to meta/para positions .
  • Steric Hindrance : Bulky 2-chlorophenyl at position 5 may slow nucleophilic attacks .
  • Solubility : Halogens reduce solubility in polar solvents, necessitating DMF or THF for reactions .

Advanced: How to optimize reaction conditions for the cyclization step?

Answer:
Variables to test :

ParameterRange TestedOptimal Condition (Example)
Temperature80–120°C100°C
SolventToluene vs. DMFToluene (non-polar)
Catalystp-TsOH vs. H₂SO₄p-TsOH (mild acid)

Q. Methodology :

  • Use design-of-experiments (DoE) to assess interactions between variables.
  • Monitor yield via HPLC and intermediate stability via TLC .

Advanced: How to design a biological activity assay for this compound?

Answer:
Stepwise Approach :

In vitro Screening :

  • Targets : Kinases, GPCRs (based on structural analogs in ).
  • Assays : Fluorescence polarization (binding) or enzymatic inhibition (IC₅₀).

Cellular Models :

  • Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity (MTT assay) .

Controls :

  • Positive controls (e.g., staurosporine for kinase inhibition).
  • Solvent controls (DMSO <0.1%) .

Q. Data Interpretation :

  • EC₅₀/IC₅₀ values with 95% confidence intervals.
  • Compare to structurally similar compounds (e.g., fluorophenyl vs. chlorophenyl derivatives) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Potential Causes :

  • Purity Variability : Batch-to-batch impurities (e.g., unreacted intermediates) skew results. Verify via HPLC-MS .
  • Assay Conditions : pH, temperature, or serum content differences. Standardize protocols (e.g., CLIA guidelines) .
  • Target Selectivity : Off-target effects inferred from computational docking (e.g., AutoDock Vina) .

Q. Mitigation Strategies :

  • Replicate assays in orthogonal systems (e.g., SPR vs. enzymatic assays).
  • Use cheminformatics tools (e.g., QSAR) to correlate substituents with activity trends .

Advanced: What computational methods predict its interaction with biological targets?

Answer:

  • Molecular Docking : Simulate binding to ATP-binding pockets (e.g., CDK2 kinase) using AutoDock or Schrödinger .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) .
  • QSAR Models : Relate substituent electronegativity (Cl, Br) to bioactivity (e.g., random forest regression) .

Q. Key Parameters :

  • Docking Scores : <−6 kcal/mol suggests strong binding .
  • Pharmacophore Features : H-bond acceptors at positions 7 and 9 .

Advanced: How do structural modifications alter its pharmacokinetic (PK) properties?

Answer:
Case Study : Comparing substituents (Table):

Substituent PositionModificationImpact on PKSource
4-BromophenylReplacement with CF₃↑ Metabolic stability
7,9-DichloroReplacement with F↑ Solubility (logP reduction)

Q. Methodology :

  • In vitro ADME : Microsomal stability assays (human liver microsomes).
  • logP Measurement : Shake-flask method vs. computational prediction (e.g., XLogP3) .

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